molecular formula C12H10N4O5 B2868498 methyl 4-[(6-amino-5-nitropyrimidin-4-yl)oxy]benzoate CAS No. 450346-32-4

methyl 4-[(6-amino-5-nitropyrimidin-4-yl)oxy]benzoate

Cat. No.: B2868498
CAS No.: 450346-32-4
M. Wt: 290.235
InChI Key: MFRSDKLDESDLNG-UHFFFAOYSA-N
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Description

Methyl 4-[(6-amino-5-nitropyrimidin-4-yl)oxy]benzoate is a pyrimidine-derived compound featuring a benzoate ester moiety linked via an oxygen atom to a 6-amino-5-nitropyrimidine core. This structure combines electron-withdrawing (nitro) and electron-donating (amino) groups, which influence its physicochemical and biological properties.

Properties

IUPAC Name

methyl 4-(6-amino-5-nitropyrimidin-4-yl)oxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N4O5/c1-20-12(17)7-2-4-8(5-3-7)21-11-9(16(18)19)10(13)14-6-15-11/h2-6H,1H3,(H2,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFRSDKLDESDLNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)OC2=NC=NC(=C2[N+](=O)[O-])N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of methyl 4-[(6-amino-5-nitropyrimidin-4-yl)oxy]benzoate involves several steps. The synthetic routes typically include the nitration of pyrimidine derivatives followed by amination and esterification reactions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity .

Chemical Reactions Analysis

Hydrolysis of the Ester Moiety

The methyl ester group undergoes base-catalyzed hydrolysis to yield the corresponding carboxylic acid. This reaction is critical for further functionalization.

Reaction Conditions

  • Reagents : Aqueous potassium hydroxide (KOH) in tetrahydrofuran (THF)/water mixture.

  • Temperature : Room temperature (25°C).

  • Time : 6 hours.

  • Yield : ~70% after acidification and recrystallization .

Product :
4-[(6-Amino-5-nitropyrimidin-4-yl)oxy]benzoic acid.

Mechanism :
The ester is saponified via nucleophilic attack by hydroxide ions, forming a carboxylate intermediate, which is protonated during workup.

Reduction of the Nitro Group

The nitro group at the 5-position of the pyrimidine ring can be selectively reduced to an amine.

Methods and Yields

Reduction Method Conditions Yield Reference
Stannous chloride (SnCl₂)Ethanol/ethyl acetate (1:10), reflux65–75%
Palladium on carbon (Pd/C)H₂ atmosphere, ethyl acetate, RT60–70%
FeCl₃ + Hydrazine hydrateMethanol, 60°C70–80%

Product :
Methyl 4-[(5,6-diaminopyrimidin-4-yl)oxy]benzoate.

Notes :

  • Reduction in the presence of the adjacent amino group requires careful control to avoid over-reduction or side reactions.

Photodegradation Pathways

The nitro group renders the compound susceptible to photolytic degradation.

Key Findings

  • Primary Pathway : Direct photolysis under UV light leads to homolytic cleavage of the C–NO₂ bond, generating radical intermediates .

  • Byproducts : Formation of hydroxylated derivatives and nitrated aromatic fragments.

  • Stability : Degradation accelerates in protic solvents (e.g., water) due to singlet oxygen sensitization .

Curtius Rearrangement via Acyl Azide Intermediate

The carboxylic acid (post-ester hydrolysis) can undergo Curtius rearrangement to form an isocyanate.

Reaction Steps :

  • Acyl Azide Formation :

    • Reagents : Diphenylphosphoryl azide (DPPA), triethylamine.

    • Solvent : Toluene/t-butanol (1:1).

  • Thermal Decomposition : Heating induces rearrangement to an isocyanate.

  • Nucleophilic Trapping : React with water or alcohols to yield carbamates or ureas .

Product :
tert-Butyl (4-((6-amino-5-nitropyrimidin-4-yl)oxy)phenyl)carbamate (if trapped with t-butanol).

Yield : ~60% (after deprotection) .

Nucleophilic Aromatic Substitution

The electron-deficient pyrimidine ring allows substitution at the 2- or 4-positions.

Example Reaction :

  • Reagents : 2-Chloro-4-(pyridin-3-yl)pyrimidine, Suzuki coupling with boronic acids.

  • Catalyst : PdCl₂(dppf) or Fe(acac)₃.

  • Outcome : Introduction of aryl/heteroaryl groups at the pyrimidine’s 4-position .

Challenges :

  • Competing reactions at the nitro or amino groups require protecting strategies.

Scientific Research Applications

methyl 4-[(6-amino-5-nitropyrimidin-4-yl)oxy]benzoate has a wide range of scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: It is explored for its potential use in drug development, particularly in designing new therapeutic agents.

    Industry: The compound’s unique structure makes it useful in material science for developing new materials with specific properties.

Mechanism of Action

The mechanism of action of methyl 4-[(6-amino-5-nitropyrimidin-4-yl)oxy]benzoate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of enzymes involved in inflammation, thereby reducing inflammatory responses .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound shares structural similarities with pyrimidine-based esters reported in the literature. Key analogs include:

Table 1: Structural Comparison of Selected Pyrimidine-Benzoate Derivatives
Compound Name Substituents on Pyrimidine Core Benzoate Modification Key Functional Groups Reference
Methyl 4-[(6-amino-5-nitropyrimidin-4-yl)oxy]benzoate (Target) 6-amino, 5-nitro Unsubstituted methyl benzoate -NH₂, -NO₂, ester N/A
Methyl 4-methyl-(5-cyano-6-(methoxyphenyl)-4-oxo-1,4-dihydropyrimidin-2-ylthio)benzoate (5j) 5-cyano, 6-methoxyphenyl, 4-oxo Methyl-substituted thioether -CN, -OCH₃, thioether, ester
Methyl 4-(((6-(3-(benzyloxy)phenyl)-5-cyano-4-oxo-1,4-dihydropyrimidin-2-yl)thio)benzoate (Truncated in ) 5-cyano, 4-oxo, 3-benzyloxy Thioether-linked benzoate -CN, benzyloxy, thioether
Methyl 4-[(6-methyl-5-phenylthieno[2,3-d]pyrimidin-4-yl)oxy]benzoate (26) Thieno[2,3-d]pyrimidine core Unsubstituted methyl benzoate Thiophene ring, -CH₃
Key Observations :
  • Electronic Effects: The target compound’s nitro (-NO₂) group is strongly electron-withdrawing, contrasting with analogs featuring electron-donating groups like methoxy (-OCH₃) or benzyloxy (e.g., compound 5j and truncated compound in ). This difference likely impacts reactivity, solubility, and intermolecular interactions.
  • Ring Modifications: Compound 26 () replaces the pyrimidine core with a thieno[2,3-d]pyrimidine system, significantly altering electronic delocalization and steric profile .

Physicochemical Properties

Table 2: Comparative Physicochemical Data
Compound Name Melting Point (°C) Yield (%) IR Spectral Features (cm⁻¹) Notable NMR Shifts (δ, ppm)
Target Compound Not Reported Not Given Expected: NH (~3300), NO₂ (~1520, 1350), ester C=O (~1720) Anticipated: Pyrimidine H (δ 8.5–9.0), aromatic H (δ 7.0–8.0)
5j () 246–248 66 NH (~3320), CN (~2220), C=O (~1700) Pyrimidine H: δ 8.2–8.6; Aromatic H: δ 6.8–7.5
5n () 198–200 85 NH (~3350), CN (~2215), C=O (~1695) Benzyloxy H: δ 5.1 (s); Aromatic H: δ 7.1–7.8
Compound 26 () 147–148 69 Thiophene C-H (~3100), ester C=O (~1715) Thieno-pyrimidine H: δ 8.53 (s)
Key Observations :
  • Spectral Features: The absence of a cyano (-CN) group in the target compound distinguishes its IR profile from analogs like 5j and 5n, which show strong CN stretches (~2220 cm⁻¹) .

Biological Activity

Methyl 4-[(6-amino-5-nitropyrimidin-4-yl)oxy]benzoate, a compound of interest in medicinal chemistry, exhibits various biological activities that have been investigated in recent research. This article synthesizes findings from multiple studies to provide a comprehensive overview of its biological activity, including anticancer effects, antibacterial properties, and potential mechanisms of action.

Chemical Structure and Synthesis

The compound can be synthesized through various methods, typically involving the reaction of methyl 4-formylbenzoate with 6-amino-5-nitropyrimidine derivatives. The synthesis pathway generally includes:

  • Conversion of methyl 4-formylbenzoate to an intermediate benzoyl chloride.
  • Reaction with amines to form the target compound.

This synthetic approach allows for modifications that can enhance biological activity.

In Vitro Studies

This compound has demonstrated significant anticancer properties across several cell lines. Key findings include:

  • Cell Lines Tested : The compound was evaluated against various cancer cell lines including MCF-7 (breast cancer), A549 (lung cancer), and HeLa (cervical cancer).
  • IC50 Values : The compound exhibited IC50 values ranging from 2.0 µM to 13.1 µM against different tumor cell lines, indicating potent anti-proliferative effects .

The anticancer activity is potentially attributed to the inhibition of specific protein targets involved in tumor proliferation:

  • Target Proteins : Studies suggest that the compound may inhibit PRMT1 (protein arginine methyltransferase 1), a known target in cancer therapy .

Case Studies

A notable study highlighted the efficacy of similar compounds in a clinical context, demonstrating that derivatives with nitropyrimidine moieties showed enhanced activity compared to standard chemotherapeutics like doxorubicin .

Efficacy Against Bacterial Strains

Research indicates that this compound possesses antibacterial properties against both Gram-positive and Gram-negative bacteria:

  • Minimum Inhibitory Concentration (MIC) : The compound displayed MIC values as low as 0.0048 mg/mL against E. coli and Bacillus mycoides, showcasing its potential as an antibacterial agent .

The antibacterial mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways critical for bacterial survival.

Summary of Biological Activities

Activity TypeTarget Organisms/CellsIC50/MIC ValuesReferences
AnticancerMCF-7, A549, HeLa2.0 - 13.1 µM
AntibacterialE. coli, B. mycoides0.0048 mg/mL

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